

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of AG-881 (Vorasidenib)

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Compound of Interest		
Compound Name:	AG-881	
Cat. No.:	B1574142	Get Quote

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Introduction

AG-881, also known as Vorasidenib, is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] These mutations are key oncogenic drivers in several cancers, most notably in low-grade gliomas.[3] **AG-881** acts by inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is produced by the mutant IDH enzymes.[1] The accumulation of 2-HG is implicated in epigenetic dysregulation and tumorigenesis.[3] By reducing 2-HG levels, **AG-881** can reverse these effects and induce cellular differentiation.[4] These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **AG-881**, along with detailed protocols for key experimental analyses.

Data Presentation

Table 1: In Vitro Inhibitory Activity of AG-881



Target	Cell Line	Assay Type	IC50 (nM)	Reference
mIDH1-R132H		Enzymatic	6	[2]
mIDH2-R140Q		Enzymatic	12	[2]
mIDH1 R132C		Enzymatic	0.04 - 22	
mIDH1 R132G		Enzymatic	0.04 - 22	
mIDH1 R132H		Enzymatic	0.04 - 22	
mIDH1 R132S		Enzymatic	0.04 - 22	
mIDH2 R140Q		Enzymatic	7 - 14	
mIDH2 R172K		Enzymatic	130	
U-87 MG (mIDH2-R140Q)	U-87 MG	Cell-based	<50	
HT-1080 (mIDH1-R132C)	HT-1080	Cell-based	<50	
TS603 (mIDH1- R132H)	TS603	Cell-based	<50	

Table 2: Preclinical Pharmacokinetic Parameters of AG-881



Specie s	Dose	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/ mL)	Total Body Plasm a Cleara nce (L/hr/k g)	Brain- to- Plasm a Ratio	Refere nce
Mouse	Not Specifie d	Oral	Not Specifie d	Not Specifie d	Not Specifie d	0.406	1.5 (AGI- 15056, a related compou nd)	[5]
Rat	Not Specifie d	Oral	Not Specifie d	Not Specifie d	Not Specifie d	0.289	0.65	[5]

Table 3: Clinical Pharmacokinetics of AG-881 (Phase 1 in

Glioma Patients)

Dose	Patient Population	Key Observations	Reference
10 mg, 25 mg, 50 mg, 100 mg, 200 mg, 300 mg QD	Recurrent/Progressive mIDH1/2 Glioma	Dose-limiting toxicities (Grade 2 ALT/AST increase) observed at 100 mg. Doses <100mg recommended for further study.	[3]
10 mg QD and 50 mg QD	Non-enhancing Glioma (perioperative)	Study evaluating 2- HG concentration in resected tumors, safety, PK, and PD.	[4]



Table 4: Pharmacodynamic Effects of AG-881

Model	Dose	Effect	Reference
HT1080 (mIDH1- R132C) Mouse Model	≥30 mg/kg (BID)	>96% reduction in tumor 2-HG levels	
U87 (mIDH2-R140Q) Mouse Model	≥30 mg/kg (BID)	>96% reduction in tumor 2-HG levels	
Orthotopic Glioma Model (mIDH1- R132H)	≥0.1 mg/kg	>97% reduction in brain tumor 2-HG levels	
Orthotopic Grade III mIDH1 Glioma Model	50 mg/kg (BID) for 4 days	Sustained inhibition of 2-HG in brain tumor	[5]
Patients with IDH1 or IDH2 mutated glioma	Not Specified	Decreased 2-HG tumor concentrations	[1]

Experimental Protocols Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **AG-881** against mutant IDH1 and IDH2 enzymes.

Materials:

- Recombinant human mIDH1 (e.g., R132H) and mIDH2 (e.g., R140Q) enzymes
- AG-881 compound
- α-ketoglutarate (α-KG)
- NADPH
- Assay buffer (e.g., Tris-HCl buffer with MgCl2 and NaCl)
- 96-well microplate



Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a serial dilution of AG-881 in DMSO.
- In a 96-well plate, add the assay buffer, recombinant mIDH enzyme, and the diluted AG-881.
- Initiate the enzymatic reaction by adding a mixture of α -KG and NADPH.
- Incubate the plate at a controlled temperature (e.g., 37°C).
- Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader.
 The rate of NADPH consumption is proportional to the enzyme activity.
- Plot the enzyme inhibition percentage against the logarithm of the AG-881 concentration.
- Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based 2-HG Inhibition Assay

Objective: To quantify the inhibition of 2-hydroxyglutarate (2-HG) production by **AG-881** in cells expressing mutant IDH1 or IDH2.

Materials:

- Cancer cell lines harboring mIDH1 or mIDH2 mutations (e.g., U-87 MG, HT-1080).
- AG-881 compound
- Cell culture medium and supplements
- · Cell lysis buffer
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

• Seed the mIDH-mutant cells in multi-well plates and allow them to adhere overnight.



- Treat the cells with varying concentrations of AG-881 for a specified period (e.g., 48 hours).
- After treatment, harvest the cells and lyse them to release intracellular metabolites.
- Collect the cell culture medium to measure extracellular 2-HG.
- Perform a protein quantification assay on the cell lysates to normalize the 2-HG levels.
- Analyze the 2-HG levels in both the cell lysates and the culture medium using a validated LC-MS method.
- Calculate the percentage of 2-HG inhibition relative to vehicle-treated control cells.

Protocol 3: In Vivo Pharmacodynamic Analysis in an Orthotopic Glioma Mouse Model

Objective: To evaluate the effect of AG-881 on 2-HG levels in brain tumors in vivo.

Materials:

- Immunocompromised mice (e.g., nude mice)
- mIDH1-mutant glioma cells (e.g., TS603 neurosphere)
- AG-881 formulation for oral administration
- Surgical equipment for intracranial cell implantation
- · Brain tissue homogenization buffer
- LC-MS system

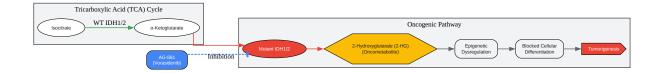
Procedure:

- Intracranially implant the mIDH1-mutant glioma cells into the brains of the mice.
- Allow the tumors to establish for a predetermined period.



- Administer AG-881 orally to the mice at the desired dose and schedule (e.g., 50 mg/kg twice daily for 4 days).[5]
- At various time points after the final dose, euthanize the mice and carefully resect the brains.
- Separate the tumor-bearing hemisphere from the non-tumor hemisphere.
- Homogenize the brain tumor tissue and the normal brain tissue separately.
- Extract the metabolites from the tissue homogenates.
- Quantify the 2-HG levels in the extracts using LC-MS.
- Calculate the percentage of 2-HG inhibition in the brain tumors of treated animals compared to vehicle-treated controls.

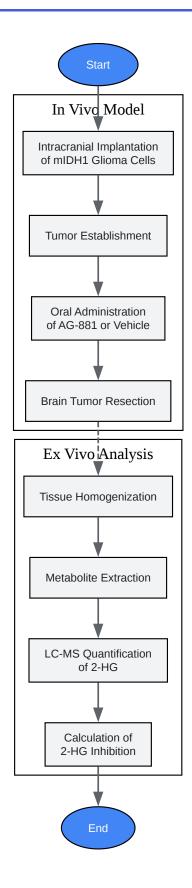
Mandatory Visualization



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Caption: Mechanism of action of AG-881 in inhibiting tumorigenesis.





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